

Introduction: The Significance of 4-Boronophthalic Acid

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Compound of Interest

Compound Name: **4-Boronophthalic acid**

Cat. No.: **B1522708**

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Boronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] Beyond their utility as synthetic intermediates, the unique Lewis acidic nature of the boron atom allows for reversible covalent interactions with diols, a property that has positioned them at the forefront of sensor technology, drug delivery, and medicinal chemistry.^{[1][2]}

4-Boronophthalic acid, a bifunctional molecule featuring both a boronic acid and a phthalic acid moiety, presents a unique scaffold for advanced applications. The phthalic acid portion offers sites for derivatization, such as amide or ester formation, enabling its incorporation into polymers or larger molecular architectures. Simultaneously, the boronic acid group can act as a reactive handle for cross-coupling reactions or as a recognition site for saccharides and other diol-containing biomolecules. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of **4-Boronophthalic acid** (CAS 1072946-35-0), designed for researchers and drug development professionals.^{[3][4][5]}

Part 1: Synthesis Protocol

The synthesis of aryl boronic acids can be approached through several methods, with the most common being the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate.^[6] This section details a robust protocol for the synthesis of **4-Boronophthalic acid** starting from 4-bromophthalic acid.

Causality Behind Experimental Design: The chosen pathway involves a lithium-halogen exchange on the starting material, 4-bromophthalic acid, to generate an aryllithium

intermediate. This highly nucleophilic species then attacks the electrophilic boron atom of triisopropyl borate. The low reaction temperature (-78 °C) is critical to prevent side reactions, such as the aryllithium intermediate reacting with the acidic protons of the carboxylic acid groups on another molecule. Anhydrous conditions are paramount, as organolithium reagents react violently with water. The final acidic workup serves to hydrolyze the boronate ester intermediate and protonate the carboxylates to yield the desired product.

Detailed Step-by-Step Synthesis Methodology

Materials and Reagents:

- 4-Bromophthalic acid
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), 2 M aqueous solution
- Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous
- Argon or Nitrogen gas supply

Protocol:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-bromophthalic acid (1.0 eq).
- Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via cannula and stir to dissolve the starting material.
- Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

- Lithiation: Slowly add n-Butyllithium (3.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The addition of three equivalents is necessary to first deprotonate the two carboxylic acid protons and then to perform the lithium-halogen exchange. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
- Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.
- Acidic Workup: Cool the flask in an ice bath and cautiously quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours until all solids have dissolved. This step hydrolyzes the boronate ester.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude **4-Boronophthalic acid**.

Caption: Reaction scheme for the synthesis of **4-Boronophthalic acid**.

Part 2: Purification

The purification of boronic acids can be notoriously difficult due to their propensity to form oligomeric anhydrides (boroxines) and their amphiphilic nature.^{[7][8]} Standard silica gel chromatography is often ineffective and can lead to decomposition.^[8] A combination of acid-base extraction and recrystallization is typically the most effective strategy.

Rationale for Purification Strategy: An initial wash with a non-polar solvent like hexane will remove residual non-polar impurities (e.g., grease, hexane from the n-BuLi solution). The core of the purification relies on the acidic nature of the product. By dissolving the crude product in a basic aqueous solution, the deprotonated 4-boronophthalate salt becomes water-soluble, while neutral organic impurities can be washed away with an organic solvent. Subsequent re-acidification precipitates the purified product, which can be further refined by recrystallization.

Step-by-Step Purification Protocol

- Trituration: Triturate the crude solid with cold hexanes to remove non-polar impurities. Decant the solvent.
- Acid-Base Extraction: a. Dissolve the crude material in a minimal amount of 1 M sodium hydroxide (NaOH) solution. b. Wash the aqueous solution with diethyl ether or ethyl acetate (2x) to remove any neutral or basic organic impurities. c. Cool the aqueous layer in an ice bath and slowly re-acidify with 2 M HCl until the product precipitates out completely (confirm with pH paper).
- Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold deionized water.
- Recrystallization: a. Dissolve the filtered solid in a minimal amount of hot water or a water/ethanol mixture. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the pure crystals by vacuum filtration and dry them under high vacuum.

Part 3: Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized **4-Boronophthalic acid**. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of analysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

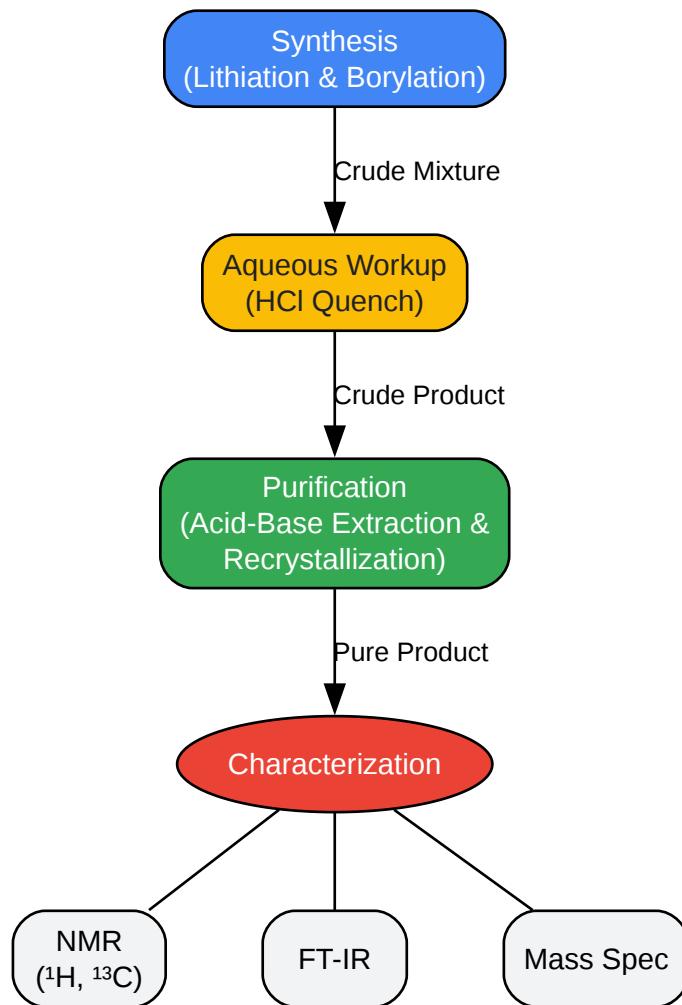
Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for **4-Boronophthalic acid**.

Technique	Parameter	Expected Observation
Molecular Formula	$C_8H_7BO_6$	-
Molecular Weight	209.95 g/mol	-[3][4]
1H NMR (DMSO-d ₆)	Chemical Shift (δ)	-8.2-7.8 ppm (m, 3H, Ar-H), -13.0 ppm (br s, 2H, -COOH), -8.1 ppm (br s, 2H, -B(OH) ₂)
^{13}C NMR (DMSO-d ₆)	Chemical Shift (δ)	-170-165 ppm (C=O), ~140- 125 ppm (Ar-C), C-B bond signal may be broad or unobserved
FT-IR (KBr Pellet)	Wavenumber (cm ⁻¹)	3500-3200 (br, O-H stretch, B- OH), 3300-2500 (br, O-H stretch, COOH), ~1700 (s, C=O stretch), ~1350 (s, B-O stretch)
Mass Spec (ESI-)	m/z	[M-H] ⁻ at 208.9

Experimental Workflow Visualization

The overall process from synthesis to final, characterized product can be visualized as a logical workflow.



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Caption: Overall workflow from synthesis to final characterization.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **4-Boronophthalic acid** and the reagents used in its synthesis.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[12]
- Handling: Handle **4-Boronophthalic acid** in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12][13] Boric acid and its derivatives may pose reproductive toxicity risks with chronic or high-level exposure.[13][14]

- Reagent Safety: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using proper syringe and cannula techniques. Triisopropyl borate is flammable.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[12\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[12\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[14\]](#)
- Storage: Store **4-Boronophthalic acid** in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#) Store locked up.[\[13\]](#)

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